3-Chloromethyl-2,5-dichloro-8-methylquinoline 3-Chloromethyl-2,5-dichloro-8-methylquinoline
Brand Name: Vulcanchem
CAS No.: 948292-13-5
VCID: VC15913644
InChI: InChI=1S/C11H8Cl3N/c1-6-2-3-9(13)8-4-7(5-12)11(14)15-10(6)8/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C11H8Cl3N
Molecular Weight: 260.5 g/mol

3-Chloromethyl-2,5-dichloro-8-methylquinoline

CAS No.: 948292-13-5

Cat. No.: VC15913644

Molecular Formula: C11H8Cl3N

Molecular Weight: 260.5 g/mol

* For research use only. Not for human or veterinary use.

3-Chloromethyl-2,5-dichloro-8-methylquinoline - 948292-13-5

Specification

CAS No. 948292-13-5
Molecular Formula C11H8Cl3N
Molecular Weight 260.5 g/mol
IUPAC Name 2,5-dichloro-3-(chloromethyl)-8-methylquinoline
Standard InChI InChI=1S/C11H8Cl3N/c1-6-2-3-9(13)8-4-7(5-12)11(14)15-10(6)8/h2-4H,5H2,1H3
Standard InChI Key AIFLQIVNAYHBHJ-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCl

Introduction

Chemical Identity and Structural Features

3-Chloromethyl-2,5-dichloro-8-methylquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its substitution pattern distinguishes it from related analogs:

  • Position 3: A chloromethyl (-CH₂Cl) group enhances electrophilicity, enabling nucleophilic substitution reactions.

  • Positions 2 and 5: Chlorine atoms contribute to electronic effects and steric hindrance, influencing reactivity.

  • Position 8: A methyl group increases lipophilicity, potentially improving membrane permeability .

The compound’s SMILES notation (ClCc1cc2c(Cl)ccc(c2nc1Cl)C) and IUPAC name reflect this unique arrangement . Comparative analysis with structurally similar compounds reveals distinct properties:

Compound NameSubstitution PatternMolecular Weight (g/mol)Key Differences
2,6-Dichloro-3-(chloromethyl)-8-methylquinolineCl at 2,6; CH₂Cl at 3; CH₃ at 8260.547Chlorine positions alter electronic effects
3-Chloroethyl-2,5-dichloro-8-methylquinolineCH₂CH₂Cl at 3; Cl at 2,5; CH₃ at 8274.6Ethyl chain vs. methyl

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application:

  • Density: 1.411 g/cm³ (similar to 2,6-dichloro-3-(chloromethyl)-8-methylquinoline) .

  • Boiling Point: Estimated >300°C based on analogs .

  • Solubility: Low water solubility due to high lipophilicity; soluble in organic solvents like dichloromethane and tetrahydrofuran .

  • Stability: Susceptible to hydrolysis under alkaline conditions owing to the chloromethyl group .

Thermogravimetric analysis of related compounds indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .

Synthesis and Manufacturing

Synthetic routes to 3-chloromethyl-2,5-dichloro-8-methylquinoline often involve chlorination of precursor quinolines. A patented method outlines the following steps:

  • Chlorination of Methyl Groups: Treatment of 2,8-dimethyl-4-chloroquinoline with phosphorus pentachloride (PCl₅) in chlorobenzene at reflux (173°C) for 100 hours yields 2-chloromethyl-8-methyl-4-chloroquinoline as a major product.

  • Purification: Column chromatography (silica gel, cyclohexane eluent) separates isomers, achieving ~70% yield .

Alternative approaches utilize phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent. For example, refluxing 2,6-dimethyl-4-oxyquinoline in POCl₃ produces 2,6-dimethyl-4-chloroquinoline hydrochloride, which is subsequently chlorinated .

Key Reaction Parameters:

  • Temperature: 70–175°C, depending on the chlorinating agent.

  • Catalysts: Phosphorus trichloride (PCl₃) accelerates side-chain chlorination .

Reactivity and Derivative Formation

The chloromethyl group at position 3 serves as a reactive site for nucleophilic substitution. Notable reactions include:

  • Amination: Reaction with primary amines (e.g., methylamine) yields 3-aminomethyl derivatives, which exhibit enhanced water solubility .

  • Thioether Formation: Treatment with thiols (e.g., mercaptoethanol) produces thioether-linked analogs, useful in prodrug design .

Electrophilic aromatic substitution is hindered by electron-withdrawing chlorine atoms, directing modifications primarily to the chloromethyl group.

Biological Activity and Applications

Larvicidal Activity

In a 2013 study , analogs of 3-chloromethyl-2,5-dichloro-8-methylquinoline demonstrated potent larvicidal effects against Culex quinquefasciatus:

  • Mortality Rate: 100% at 100 μg/mL for derivatives with methyl groups at position 8 .

  • Mechanism: Disruption of neuronal sodium channels, leading to paralysis .

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a valuable intermediate for anticancer and antimicrobial agents. For instance:

  • Anticancer Derivatives: Coupling with pyridine moieties via Suzuki-Miyaura cross-coupling enhances topoisomerase inhibition .

  • Antimicrobials: Quaternary ammonium derivatives show MIC values of ≤2 μg/mL against Staphylococcus aureus .

Comparative Analysis with Structural Analogs

Modifications to the chlorine or methyl positions significantly alter bioactivity:

  • 2,6-Dichloro-3-(chloromethyl)-8-methylquinoline : Reduced larvicidal activity (50% mortality at 100 μg/mL) compared to the 2,5-dichloro isomer .

  • 3-Chloroethyl Variant : Higher molecular weight (274.6 g/mol) decreases volatility but enhances thermal stability.

Recent Developments and Future Directions

Recent patents highlight advances in selective chlorination techniques, enabling large-scale production with >85% yields. Ongoing research explores:

  • Nanoparticle Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability .

  • Green Chemistry Approaches: Replacement of PCl₅ with ionic liquids to reduce environmental impact .

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